Cas no 2171849-85-5 (2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid)

2-{1-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid is a specialized synthetic intermediate designed for peptide and organic synthesis applications. Its structure incorporates an Fmoc-protected amino group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The oxolane (tetrahydrofuran) and azetidine rings enhance conformational rigidity, potentially improving binding selectivity in target molecules. The propanoic acid moiety provides a carboxylate functional group for further derivatization or conjugation. This compound is particularly valuable in medicinal chemistry for constructing constrained peptidomimetics or as a scaffold for bioactive molecule development. Its stability under standard SPPS conditions and orthogonal protecting group strategy make it a practical choice for complex molecular assemblies.
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid structure
2171849-85-5 structure
Product name:2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
CAS No:2171849-85-5
MF:C26H28N2O6
Molecular Weight:464.510327339172
CID:5998710
PubChem ID:165807992

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 2171849-85-5
    • 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
    • EN300-1512577
    • インチ: 1S/C26H28N2O6/c1-15(25(30)31)16-10-28(11-16)24(29)22-12-33-14-23(22)27-26(32)34-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,15-16,21-23H,10-14H2,1H3,(H,27,32)(H,30,31)
    • InChIKey: BTJHYTMQGGWWTQ-UHFFFAOYSA-N
    • SMILES: O1CC(C(C1)C(N1CC(C(C(=O)O)C)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 464.19473662g/mol
  • 同位素质量: 464.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 761
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 105Ų

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1512577-0.5g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
2171849-85-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1512577-5.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
2171849-85-5
5g
$9769.0 2023-06-05
Enamine
EN300-1512577-1.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
2171849-85-5
1g
$3368.0 2023-06-05
Enamine
EN300-1512577-2.5g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
2171849-85-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1512577-0.25g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
2171849-85-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1512577-0.05g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
2171849-85-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1512577-0.1g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
2171849-85-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1512577-10.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid
2171849-85-5
10g
$14487.0 2023-06-05

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid 関連文献

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acidに関する追加情報

Introduction to 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid (CAS No. 2171849-85-5)

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid, identified by its CAS number 2171849-85-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple functional groups designed to modulate biological pathways. The presence of a fluoren-9-ylmethoxy moiety, a carbonyl group, and an azetidinyl backbone suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

The structural complexity of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid makes it a promising candidate for further investigation in synthetic chemistry and pharmacological studies. The fluoren moiety is known for its stability and fluorescence properties, which can be leveraged in diagnostic imaging and bioconjugation strategies. Additionally, the carbonyl and amino functional groups provide opportunities for further derivatization, enabling the creation of analogs with tailored biological activities.

In recent years, there has been a growing interest in the development of peptidomimetics as alternatives to traditional peptides due to their improved pharmacokinetic properties. The azetidinyl ring in this compound resembles the backbone of certain amino acids, making it a valuable scaffold for designing peptidomimetic drugs. Such mimetics have shown promise in targeting enzymes and receptors involved in inflammatory diseases, cancer, and infectious disorders. The oxolane substituent further enhances the structural diversity of the molecule, potentially contributing to unique binding interactions with biological targets.

Current research in medicinal chemistry emphasizes the importance of rational drug design, where structural features are meticulously tailored to optimize efficacy and minimize side effects. The multifaceted nature of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid aligns well with this approach. For instance, the fluoren-9-ylmethoxy group can serve as a linker for bioconjugation, allowing the attachment of targeting ligands or imaging probes. Meanwhile, the carbonyl and amino groups can be modified to enhance solubility or improve metabolic stability.

The compound’s potential applications extend beyond drug development. In materials science, derivatives of this molecule could be explored for their optical properties, such as fluorescence or phosphorescence, making them useful in organic electronics or biosensors. The versatility of its structure also suggests utility in chemical biology studies, where it could serve as a tool for probing enzyme mechanisms or cellular pathways.

One notable aspect of this compound is its resemblance to known bioactive molecules. For example, the azetidinyl core is found in several FDA-approved drugs, indicating its biological relevance. By leveraging this scaffold, researchers can build upon established pharmacophores while introducing novel modifications to improve therapeutic outcomes. This approach is particularly relevant in addressing emerging challenges in medicine, such as antibiotic resistance or cancer recurrence.

The synthesis of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid presents both challenges and opportunities for synthetic chemists. The need for precise functional group manipulation requires advanced synthetic techniques, such as transition-metal-catalyzed reactions or protecting group strategies. However, these challenges also contribute to the compound’s appeal as a research tool, fostering innovation in synthetic methodologies.

In conclusion,2-{1-[4-({[(9H-fluoren-9-ylmethoxy]carbonyl}amino)oxolane- 3-carbonyl]azetidin- 3- yl}propanoic acid (CAS No. 2171849- 85- 5) represents a fascinating molecule with diverse potential applications. Its complex structure, incorporating functional groups like fluoren- 9- ylmethoxy, carbonyl, and azetidinyl, positions it as a valuable asset in pharmaceutical research. As advancements continue in drug discovery and materials science, this compound is likely to play an increasingly important role in developing innovative solutions to global health challenges.

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